Lepadiformine B

Description

Properties

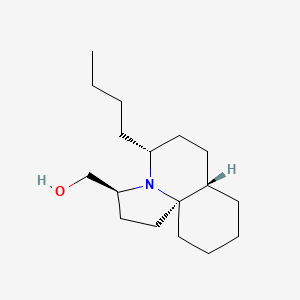

Molecular Formula |

C17H31NO |

|---|---|

Molecular Weight |

265.4 g/mol |

IUPAC Name |

[(3S,5R,7aS,11aS)-5-butyl-2,3,5,6,7,7a,8,9,10,11-decahydro-1H-pyrrolo[2,1-j]quinolin-3-yl]methanol |

InChI |

InChI=1S/C17H31NO/c1-2-3-7-15-9-8-14-6-4-5-11-17(14)12-10-16(13-19)18(15)17/h14-16,19H,2-13H2,1H3/t14-,15+,16-,17-/m0/s1 |

InChI Key |

BGBFXHCJNCIRRA-YVSFHVDLSA-N |

Isomeric SMILES |

CCCC[C@@H]1CC[C@@H]2CCCC[C@@]23N1[C@@H](CC3)CO |

Canonical SMILES |

CCCCC1CCC2CCCCC23N1C(CC3)CO |

Synonyms |

lepadiformine lepadiformine A lepadiformine B lepadiformine C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Structure and Synthesis

Lepadiformine B is part of a family of compounds known as lepadiformines, which are characterized by their tricyclic structure. The compound has been synthesized using various methods, including:

- Reductive Cyclization : A strategy involving N-Boc α-amino nitriles to construct the tricyclic framework with high stereoselectivity. This method allows for the introduction of functional groups essential for biological activity .

- Intramolecular Reactions : Techniques such as spirocyclization have been employed to enhance yield and selectivity in the synthesis of this compound from simpler precursors .

This compound exhibits notable biological activities, particularly in the context of cardiac physiology:

- Potassium Channel Inhibition : Research indicates that this compound has inhibitory effects on inward rectifying potassium currents, which can lead to bradycardia. This mechanism is similar to that of certain antiarrhythmic agents, making it a candidate for further pharmacological studies .

- Cytotoxicity : Initial studies have shown this compound to possess cytotoxic properties against various cancer cell lines, suggesting its potential use in cancer therapy .

Case Studies and Research Findings

- Synthesis and Characterization :

- Pharmacological Studies :

- Marine Source Exploration :

Data Tables

Preparation Methods

Radical Carboazidation and Hydrogenation Approach

The 2006 synthesis by Huang et al. established a 10-step route to racemic lepadiformine B via a radical carboazidation reaction to install the amino-substituted quaternary carbon . Cyclohexanone was converted to a γ,δ-unsaturated ketone, which underwent radical-mediated addition of an azide group and ethyl vinyl ether. This step proceeded with 72% yield and high diastereoselectivity (dr > 10:1). Subsequent hydrogenation over Pd/C facilitated simultaneous azide reduction and intramolecular reductive amination, forming the tricyclic core in 85% yield. The hydroxymethyl group was introduced via a modified Takahata procedure involving thiolactam formation and alkylation, culminating in a 15% overall yield .

Mercury(II) Triflate-Catalyzed Cycloisomerization

Yamamoto et al. (2017) developed an enantioselective route leveraging Hg(OTf)₂-catalyzed cycloisomerization to construct the 1-azaspiro[4.5]decane framework . Starting from (R)-epichlorohydrin, a linear substrate containing alkyne and amine functionalities was prepared in eight steps. Treatment with 10 mol% Hg(OTf)₂ in dichloromethane induced a 5-exo-dig cyclization, forming the spirocyclic ring with 94% enantiomeric excess (ee). Subsequent hydrogenolysis and lactamization completed the tricyclic system. The hydroxymethyl side chain was installed via Grignard addition to an intermediate aldehyde, achieving this compound in 21% overall yield across 14 steps .

Reductive Cyclization Using N-Boc α-Amino Nitriles

Smith et al. (2012) employed N-Boc α-amino nitriles as trianion synthons for a stereocontrolled synthesis . Key steps included:

-

Double Alkylation : Deprotonation of N-Boc-pyrrolidine-2-carbonitrile with LDA and reaction with enantiopure dibromide (15a) yielded the bicyclic intermediate in 82% yield .

-

Reductive Lithiation : Treatment with lithium di-tert-butylbiphenylide (LiDBB) induced intramolecular alkylation, forming the spiropyrrolidine with >20:1 diastereoselectivity .

-

Mesylate Cyclization : Boc deprotection and mesylation followed by amine-mediated displacement constructed the third ring in 76% yield .

A Polonovski-Potier reaction introduced the hydroxymethyl group, yielding this compound in 28% overall yield over 12 steps .

Intramolecular Spirocyclization of Allylsilane/N-Acyliminium Ion

The 2001 route by Overman et al. utilized allylsilane chemistry to form the spirocyclic core . A linear precursor containing an allylsilane and N-acyliminium ion underwent BF₃·OEt₂-mediated spirocyclization at −78°C, affording the azaspiro[5.5]undecane skeleton in 68% yield. Reductive amination and side-chain elongation via Wittig olefination completed the synthesis in 14 steps with 9% overall yield .

Comparative Analysis of Synthetic Routes

The table below evaluates critical metrics for each method:

The Hg(OTf)₂ and N-Boc α-amino nitrile methods demonstrate superior enantiocontrol and efficiency, making them preferred for scalable synthesis. The radical approach offers brevity but lacks stereoselectivity, while the allylsilane method suffers from low yield .

Q & A

Q. What are the defining structural features of Lepadiformine B, and how do they influence synthetic strategies?

this compound belongs to the marine alkaloid family, characterized by a tricyclic core comprising fused pyrrolidine and piperidine rings. Its stereochemical complexity, including a quaternary carbon center and multiple chiral centers, poses significant synthetic challenges. Initial strategies focus on constructing the tricyclic system through tandem reactions, such as Prins/Schmidt cascades, to assemble the core efficiently .

Q. What foundational methodologies are employed in the total synthesis of this compound?

Key approaches include:

- Tandem Prins/Schmidt reactions to form the tricyclic lactam core under Lewis acid conditions .

- N-Boc α-amino nitriles as trianion synthons for stereoselective alkylation and cyclization .

- Chiral resolution techniques (e.g., chiral HPLC) to separate enantiomers when racemic mixtures form during synthesis .

Advanced Research Questions

Q. How can stereochemical inconsistencies in this compound synthesis be resolved?

Discrepancies in optical rotation data between synthetic and natural isolates often arise from incomplete enantiomeric control. Methodological solutions include:

- Chiral ligand optimization : Using (+)-sparteine analogs or cyclohexanediamine derivatives to enhance enantioselectivity during lithiation steps .

- Post-synthetic modifications : Converting intermediates to salts (e.g., hydrochlorides) for crystallographic validation of stereochemistry .

- Computational modeling : Comparing calculated vs. experimental NMR spectra to verify configurations .

Q. What experimental designs improve reaction yields in this compound synthesis?

Yield optimization strategies involve:

- Solvent and temperature modulation : THF at −78°C improves lithiation efficiency, while DMF enhances electrophilic trapping .

- Catalyst screening : Testing Lewis acids (e.g., BF₃·OEt₂) for Prins cyclization efficiency .

- Stepwise vs. one-pot reactions : Two-step procedures mitigate side reactions in tandem processes .

Q. How do researchers address conflicting spectroscopic data in this compound characterization?

Contradictions in NMR or optical rotation data require:

- Multi-technique validation : Combining X-ray crystallography, high-field NMR, and circular dichroism (CD) to confirm structural assignments .

- Synthetic replication : Reproducing published routes to isolate and compare intermediates .

Q. What alternative synthetic routes exist for this compound, and how do they compare to established methods?

Emerging strategies include:

- Aza-[3 + 3] annulations for rapid assembly of the pyrrolidine ring .

- Spirocyclization approaches to construct quaternary carbon centers with high diastereoselectivity .

- Biomimetic synthesis : Simulating marine organism enzymatic pathways for late-stage functionalization .

Methodological and Analytical Questions

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Essential methods include:

- Chiral HPLC : For enantiomeric excess determination .

- 2D NMR (COSY, NOESY) : To resolve overlapping signals in the tricyclic core .

- High-resolution mass spectrometry (HRMS) : For precise molecular formula confirmation .

Q. How can researchers design comparative studies between this compound and related alkaloids (e.g., cylindricines)?

Focus on:

- Structure-activity relationships (SAR) : Modifying side chains to assess biological activity variations .

- Synthetic flexibility : Testing shared intermediates (e.g., spiropyrrolidines) in divergent syntheses .

Q. What steps ensure reproducibility in this compound synthesis protocols?

Best practices include:

- Detailed experimental logs : Reporting exact stoichiometry, reaction times, and purification gradients .

- Open-data sharing : Depositing crystallographic data (CCDC) and NMR spectra in public repositories .

Q. How should researchers navigate gaps in this compound’s reported bioactivity data?

Propose:

- Collaborative assays : Partnering with marine biology labs to test synthetic samples in ecologically relevant models .

- Mechanistic studies : Using computational docking to predict protein targets based on structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.